molecular formula C32H18N4O4 B14589414 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] CAS No. 61256-08-4

2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]

Cat. No.: B14589414
CAS No.: 61256-08-4
M. Wt: 522.5 g/mol
InChI Key: KGTVWHSWMLVHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] is a complex organic compound that features a biphenyl core with two benzofuran-oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] typically involves multiple steps, including the formation of the benzofuran and oxadiazole rings. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach is the use of microwave-assisted synthesis, which has been shown to be effective for constructing complex benzofuran derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of palladium-catalyzed cross-coupling reactions under ambient conditions . These methods are advantageous due to their efficiency and the ability to recycle catalysts, making the process more sustainable.

Scientific Research Applications

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in tumor growth, leading to anti-cancer effects . The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] apart is its dual benzofuran-oxadiazole moieties, which confer unique electronic and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

61256-08-4

Molecular Formula

C32H18N4O4

Molecular Weight

522.5 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-5-[4-[4-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C32H18N4O4/c1-3-7-25-23(5-1)17-27(37-25)31-35-33-29(39-31)21-13-9-19(10-14-21)20-11-15-22(16-12-20)30-34-36-32(40-30)28-18-24-6-2-4-8-26(24)38-28/h1-18H

InChI Key

KGTVWHSWMLVHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NN=C(O6)C7=CC8=CC=CC=C8O7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.